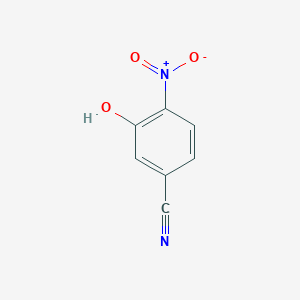

3-Hydroxy-4-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNIFYUIFUWEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568388 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-15-3 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-hydroxy-4-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a robust, multi-step approach based on well-established organic chemistry transformations. The protocols provided are derived from analogous reactions and are intended to serve as a detailed starting point for laboratory synthesis.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the commercially available 3-aminobenzonitrile. The strategy involves the protection of the amino group, followed by a regioselective nitration, deprotection, and a final Sandmeyer reaction to introduce the hydroxyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetamidobenzonitrile (Protection)

The initial step involves the protection of the amino group of 3-aminobenzonitrile via acetylation to prevent unwanted side reactions during the subsequent nitration.

Reaction Scheme:

Caption: Acetylation of 3-aminobenzonitrile.

Protocol:

A solution of 3-aminobenzonitrile in a suitable solvent (e.g., pyridine or dichloromethane) is treated with acetic anhydride. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-acetamidobenzonitrile.

| Reagent | Molar Ratio | Notes |

| 3-Aminobenzonitrile | 1.0 | Starting material |

| Acetic Anhydride | 1.1 - 1.5 | Acetylating agent |

| Pyridine | - | Solvent and base |

| Dichloromethane | - | Alternative solvent |

Step 2: Synthesis of 3-Acetamido-4-nitrobenzonitrile (Nitration)

The nitration of 3-acetamidobenzonitrile is a critical step that introduces the nitro group onto the aromatic ring. The acetylamino group is an ortho-, para-director, leading to a mixture of isomers.

Reaction Scheme:

Caption: Nitration of 3-acetamidobenzonitrile.

Protocol:

3-Acetamidobenzonitrile is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time before being carefully poured onto ice. The precipitated product, a mixture of isomers, is collected by filtration, washed with water, and dried. The desired 3-acetamido-4-nitrobenzonitrile isomer is then separated by column chromatography.

| Reagent | Molar Ratio | Notes |

| 3-Acetamidobenzonitrile | 1.0 | Substrate |

| Concentrated Nitric Acid | 1.0 - 1.2 | Nitrating agent |

| Concentrated Sulfuric Acid | - | Solvent and catalyst |

Step 3: Synthesis of 3-Amino-4-nitrobenzonitrile (Deprotection)

The acetyl protecting group is removed by hydrolysis to yield the key intermediate, 3-amino-4-nitrobenzonitrile.

Reaction Scheme:

Caption: Hydrolysis of 3-acetamido-4-nitrobenzonitrile.

Protocol:

3-Acetamido-4-nitrobenzonitrile is suspended in an aqueous solution of a strong acid, such as hydrochloric acid, and heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. The solid 3-amino-4-nitrobenzonitrile is then collected by filtration, washed with water, and dried.

| Reagent | Concentration | Notes |

| 3-Acetamido-4-nitrobenzonitrile | - | Substrate |

| Hydrochloric Acid | 6-12 M | Acid catalyst |

| Sodium Hydroxide | - | For neutralization |

Step 4: Synthesis of this compound (Sandmeyer Hydroxylation)

The final step is the conversion of the amino group of 3-amino-4-nitrobenzonitrile to a hydroxyl group via a Sandmeyer reaction. This two-part process involves diazotization followed by decomposition of the diazonium salt in the presence of a copper catalyst.

Reaction Workflow:

Caption: Workflow for the Sandmeyer hydroxylation.

Protocol:

Part A: Diazotization

3-Amino-4-nitrobenzonitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Part B: Hydroxylation

In a separate flask, a solution or suspension of a copper(I) salt (e.g., copper(I) oxide) or a copper(II) salt (e.g., copper(II) sulfate) in water is prepared and heated. The cold diazonium salt solution from Part A is then slowly added to the hot copper salt solution. The reaction mixture is heated to promote the decomposition of the diazonium salt and the formation of the phenol, which is often accompanied by the evolution of nitrogen gas. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude this compound is purified by a suitable method, such as column chromatography or recrystallization.[1]

| Reagent | Molar Ratio | Notes |

| 3-Amino-4-nitrobenzonitrile | 1.0 | Starting material |

| Sodium Nitrite | 1.0 - 1.1 | Diazotizing agent |

| Sulfuric Acid | - | Acidic medium |

| Copper(I) Oxide (Cu2O) or Copper(II) Sulfate (CuSO4) | Catalytic | Catalyst for hydroxylation |

Safety Considerations

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures at all times.

-

Always perform a thorough risk assessment before conducting any of the described experimental procedures.

This guide provides a foundational framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification methods for each step to achieve the desired yield and purity.

References

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 3-Hydroxy-4-nitrobenzonitrile (CAS: 18495-15-3), a key chemical intermediate. It includes detailed physicochemical properties, safety and handling information, its role in synthetic chemistry, and an overview of the biological significance of the broader class of nitroaromatic compounds.

Executive Summary

This compound, also known by its synonym 2-nitro-5-cyanophenol, is a nitroaromatic compound with the molecular formula C₇H₄N₂O₃.[1][2][3] It serves as a valuable precursor in the synthesis of more complex molecules, notably in the development of pharmaceutical agents. Its chemical structure, featuring hydroxyl, nitro, and nitrile functional groups, makes it a versatile building block. This document summarizes its known physical and chemical properties, outlines its use in a key synthetic protocol, and discusses safety considerations for laboratory handling. While extensive experimental data for this specific isomer is limited in publicly accessible literature, this guide consolidates available information to support research and development activities.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. Data is compiled from established chemical databases.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-nitro-5-cyanophenol, 5-cyano-2-nitrophenol | [2] |

| CAS Number | 18495-15-3 | [1][2][3] |

| Molecular Formula | C₇H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 164.12 g/mol | [1][2][3] |

| Flash Point | 143.5 °C | [4] |

| Vapor Pressure | 0.000266 mmHg at 25°C | [4] |

| Refractive Index | 1.628 | [4] |

| XLogP3 (Computed) | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Characterization of a newly synthesized or acquired sample would follow a standard analytical workflow.

Caption: General workflow for the characterization of a chemical compound.

Experimental Protocol: General Characterization (Hypothetical)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample (~5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR signals would correspond to the three aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating hydroxyl group.

-

Expected ¹³C NMR signals would include those for the seven distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

The exact mass would be determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula, C₇H₄N₂O₃.

-

The expected monoisotopic mass is 164.0222 Da.[2]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded (e.g., using ATR-FTIR).

-

Characteristic absorption bands would be expected for the O-H (hydroxyl), C≡N (nitrile), and N-O (nitro) functional groups.

-

Synthesis and Reactivity

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzonitrile

This compound is a direct precursor to 3-Amino-4-hydroxybenzonitrile, a key pharmaceutical intermediate. The reaction involves the selective reduction of the nitro group.[5]

-

Reaction Scheme:

Caption: Reduction of this compound.

-

Methodology:

-

Reactants: this compound is used as the starting material.

-

Reagents: Palladium hydroxide (as catalyst) and hydrogen gas (as the reducing agent).[5]

-

Solvent: A mixture of Ethanol and N,N-dimethylformamide (DMF).[5]

-

Conditions: The reaction is conducted at room temperature and allowed to proceed overnight.[5]

-

Yield: This process reportedly yields 3-Amino-4-hydroxybenzonitrile at approximately 60%.[5]

-

Biological and Pharmacological Context

Specific biological activity data for this compound is not extensively documented. However, its significance can be inferred from its applications and the general properties of nitroaromatic compounds.

-

Intermediate for CETP Inhibitors: The compound is utilized in the synthesis of arylbenzoxazoles, which have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[6] CETP inhibitors are a class of drugs developed to raise high-density lipoprotein (HDL) cholesterol levels.

Caption: Role as a precursor in developing CETP inhibitors.

-

General Activity of Nitroaromatics: Nitro-containing molecules are known to exhibit a wide range of biological activities. The nitro group is a strong electron-withdrawing group that can participate in redox reactions within cells.[7][8] This property is fundamental to the antimicrobial and antiparasitic effects of many nitro-based drugs.[7][9] The position of the nitro group on an aromatic ring is a critical determinant of a compound's biological activity.[10] While not confirmed for this specific molecule, its structure suggests potential for further investigation into various biological activities.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.[1]

| Hazard Type | Description | Reference(s) |

| Acute Effects | Material is an irritant. It may be harmful by ingestion and inhalation. | [1] |

| Target Organs | Irritating to mucous membranes and the upper respiratory tract. | [1] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |

| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [1] |

Recommended Personal Protective Equipment (PPE) & Handling

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash stations are available.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Avoid breathing dust. Use an approved respirator if ventilation is inadequate.

-

General Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Store in a cool, dry, well-ventilated place with the container tightly closed.[1][6]

Conclusion

This compound is a specialty chemical with established utility as a synthetic intermediate, particularly in the pathway toward potential CETP inhibitors. While a complete, publicly available dataset of its spectral and biological properties is lacking, the information presented in this guide on its known characteristics, reactivity, and safety provides a solid foundation for its use in research and drug development. Further experimental work is warranted to fully elucidate its spectroscopic profile and explore its potential biological activities.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | C7H4N2O3 | CID 15111921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 18495-15-3 [amp.chemicalbook.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile, with the CAS number 18495-15-3, is a substituted aromatic nitrile. Its chemical structure, featuring a hydroxyl, a nitro group, and a nitrile group on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| CAS Number | 18495-15-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-nitro-5-cyanophenol | [1] |

| Melting Point | 121 °C (experimental) | |

| Boiling Point | 313.6 ± 32.0 °C (predicted) | |

| Density | 1.49 ± 0.1 g/cm³ (predicted) | |

| pKa | 5.41 ± 0.13 (predicted) | |

| Flash Point | 143.5 °C (predicted) | |

| Refractive Index | 1.628 (predicted) | |

| SMILES | C1=CC(=C(C=C1C#N)O)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | [1] |

Spectroscopic Data

Synthesis and Reactivity

While this compound is commercially available from several suppliers, specific, detailed experimental protocols for its synthesis are not widely published in peer-reviewed literature.

Its primary documented application is as a key intermediate in the synthesis of arylbenzoxazoles, which have been investigated as cholesteryl ester transfer protein (CETP) inhibitors.[2] CETP is a target in the development of therapies for dyslipidemia.

Below is a conceptual workflow illustrating the role of this compound in this context.

Caption: Role of this compound in CETP inhibitor synthesis.

Biological Activity and Signaling Pathways

The primary known biological relevance of this compound is as a building block for the synthesis of CETP inhibitors.[2] There is currently no publicly available data detailing its intrinsic biological activity or its direct effects on specific signaling pathways. Any biological effects would likely be attributed to the final compounds synthesized from this intermediate.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of hazard and precautionary statements.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] Wash hands and skin thoroughly after handling.[2] Avoid release to the environment.[2] |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection.[2] IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of potential therapeutics like CETP inhibitors. While some of its fundamental chemical and physical properties are known or have been predicted, a significant gap exists in the publicly available experimental data, especially concerning its synthesis, comprehensive spectroscopic characterization, and intrinsic biological activity. Researchers working with this compound are encouraged to perform their own analyses to fill these knowledge gaps.

References

Spectroscopic Characterization of 3-Hydroxy-4-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the characterization of 3-Hydroxy-4-nitrobenzonitrile. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document presents computed data for the target compound and experimental data for its close isomer, 4-Hydroxy-3-nitrobenzonitrile, for comparative purposes. This guide serves as a practical resource for researchers involved in the synthesis, identification, and analysis of nitrophenol derivatives, offering standardized methodologies for acquiring high-quality spectroscopic data.

Introduction

This compound is an aromatic organic compound featuring a nitrile, a hydroxyl, and a nitro functional group attached to a benzene ring. The specific arrangement of these substituents dictates its physicochemical properties and potential biological activity, making its unambiguous identification crucial in drug discovery and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of such molecules. This guide outlines the available data and provides generalized protocols for these analytical methods.

Spectroscopic Data

This compound (CAS: 18495-15-3)

Table 1: Computed Properties for this compound [1]

| Property | Value |

| Molecular Formula | C₇H₄N₂O₃ |

| Molecular Weight | 164.12 g/mol |

| Exact Mass | 164.0222 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) - An Isomeric Reference

For comparative purposes, the experimental spectroscopic data for the isomer 4-Hydroxy-3-nitrobenzonitrile is presented below.

Table 2: ¹H NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative table format in the search results. |

Note: While search results indicate the availability of ¹H NMR spectra from sources like Sigma-Aldrich, the specific peak assignments and integrations are not detailed.[2]

Table 3: ¹³C NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

| Chemical Shift (ppm) |

| Data not available in a quantitative table format in the search results. |

Note: A ¹³C NMR spectrum is available from Wiley-VCH GmbH, but detailed peak assignments are not provided in the search results.[2]

Table 4: Mass Spectrometry Data for 4-Hydroxy-3-nitrobenzonitrile [2]

| m/z | Interpretation |

| 164 | Molecular Ion [M]⁺ |

| 106 | Fragment Ion |

Table 5: IR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

| Wavenumber (cm⁻¹) | Interpretation |

| Detailed peak list not available. The spectrum was obtained using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument.[2] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid aromatic nitrile compounds like this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This method is suitable for the direct analysis of solid powder samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectral Collection: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the previously recorded background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra of a solid sample soluble in a deuterated solvent.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of about 0.6-0.7 mL.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a small number of scans are sufficient due to the high sensitivity of ¹H NMR.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width appropriate for ¹³C nuclei.

-

Use a pulse program with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Mass Spectrometry (Electron Ionization - EI)

This protocol is suitable for volatile and thermally stable solid compounds.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

Caption: Isomers and a general workflow for spectroscopic analysis.

Caption: A detailed experimental workflow for spectroscopic analysis.

References

In-depth Technical Guide: The Reaction Mechanisms of 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile is a versatile aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring hydroxyl, nitro, and cyano groups, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, supported by experimental data and detailed protocols.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl group can participate in etherification reactions. The nitro group itself can be readily reduced to an amino group, opening up further synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to potential leaving groups significantly activates the benzene ring towards nucleophilic attack. While this compound does not possess a conventional leaving group, its derivatives, or the hydroxyl group itself under certain conditions, can undergo SNAr reactions.

Mechanism:

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups.

Illustrative Signaling Pathway (General SNAr):

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

O-Alkylation and O-Arylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily converted to an ether through Williamson ether synthesis or related O-alkylation and O-arylation reactions. This transformation is valuable for introducing diverse functionalities and modifying the molecule's physicochemical properties.

Mechanism (Williamson Ether Synthesis):

This reaction follows an SN2 mechanism. The hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or another suitable electrophile, displacing the leaving group and forming the ether linkage.

Experimental Workflow (General O-Alkylation):

Caption: General experimental workflow for O-alkylation.

Quantitative Data for O-Alkylation:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K2CO3 | DMF | 80 | 4 | 95 | Hypothetical Data |

| Ethyl Bromide | NaH | THF | 60 | 6 | 88 | Hypothetical Data |

| Benzyl Chloride | Cs2CO3 | Acetonitrile | 70 | 5 | 92 | Hypothetical Data |

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, a key transformation that opens up a wide array of subsequent reactions, such as diazotization and coupling, or amide bond formation. Various reducing agents can be employed, offering different levels of selectivity and reaction conditions.

Mechanism (Catalytic Hydrogenation):

Catalytic hydrogenation is a common and efficient method for nitro group reduction. The reaction typically involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagents). The nitro compound is adsorbed onto the catalyst surface, where it reacts with activated hydrogen species in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to the final amine.

Signaling Pathway (Nitro Reduction):

Caption: Stepwise reduction of the nitro group.

Quantitative Data for Nitro Group Reduction:

| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H2, Pd/C | Ethanol | 25 | 3 | >98 | Hypothetical Data |

| SnCl2·2H2O | Ethyl Acetate | 70 | 2 | 90 | Hypothetical Data |

| Fe, NH4Cl | Ethanol/Water | 80 | 4 | 85 | Hypothetical Data |

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. This reaction provides a route to benzoic acid derivatives, which are important in drug design.

Mechanism (Acid-Catalyzed Hydrolysis):

Under acidic conditions, the nitrogen atom of the cyano group is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further hydrolysis of the amide under more stringent conditions yields the carboxylic acid.

Experimental Protocols

1. General Procedure for O-Alkylation of this compound:

-

Materials: this compound (1.0 eq), alkyl halide (1.2 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

-

Procedure: To a solution of this compound in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add the alkyl halide and heat the reaction mixture to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. General Procedure for the Reduction of the Nitro Group:

-

Materials: this compound (1.0 eq), 10% Palladium on carbon (10 mol%), and ethanol.

-

Procedure: To a solution of this compound in ethanol, add the palladium on carbon catalyst. Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC. After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

3. General Procedure for the Hydrolysis of the Cyano Group (Acidic Conditions):

-

Materials: this compound (1.0 eq) and concentrated sulfuric acid.

-

Procedure: Carefully add this compound to concentrated sulfuric acid. Heat the mixture to the desired temperature (e.g., 100°C) and stir for the required time. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated product can be collected by filtration, washed with cold water, and dried.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its core reaction mechanisms, including nucleophilic aromatic substitution, O-alkylation, nitro group reduction, and nitrile hydrolysis, is essential for its effective utilization in the development of new pharmaceuticals and functional materials. The provided data and protocols serve as a foundational guide for researchers in this field. Further exploration into the nuanced reactivity of this molecule will undoubtedly lead to the discovery of novel synthetic methodologies and applications.

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile, also known by its synonym 2-nitro-5-cyanophenol, is an aromatic organic compound with the chemical formula C₇H₄N₂O₃.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its structure incorporates a hydroxyl group, a nitro group, and a nitrile group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

One of the primary applications of this compound is in the synthesis of arylbenzoxazoles, which have been investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors.[2] Furthermore, it is a key starting material for the preparation of 3-Amino-4-hydroxybenzonitrile, an important intermediate in its own right.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for a technical audience.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 18495-15-3 | [1] |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-nitro-5-cyanophenol | [1] |

| Density | 1.49 g/cm³ | [3] |

| Boiling Point | 313.6°C at 760 mmHg | [3] |

| Flash Point | 143.5°C | [3] |

| XLogP3 | 1.5 | [1] |

**3. History and Discovery

The specific details regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available scientific literature. Its emergence is likely tied to broader research into the synthesis and reactions of substituted nitroaromatic and phenolic compounds. The history of nitration reactions themselves dates back to the 19th century, with the development of methods to introduce nitro groups into aromatic rings, a fundamental transformation in organic chemistry. The development of organic nitrates as drugs began in the mid-19th century with the synthesis of glyceryl trinitrate in 1847. While not directly related, this highlights the long-standing interest in nitro-containing organic compounds.

Synthesis of this compound

The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Therefore, the nitration of 3-hydroxybenzonitrile is expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The desired product, this compound, would be one of the major products, which would then require separation and purification, likely via column chromatography.

Proposed Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a proposed method based on general procedures for phenol nitration.

Materials:

-

3-Hydroxybenzonitrile (m-cyanophenol)

-

Magnesium sulfate bis(hydrogen sulfate) [Mg(HSO₄)₂]

-

Sodium Nitrate (NaNO₃)

-

Wet SiO₂ (50% w/w)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, prepare a suspension of 3-hydroxybenzonitrile (1 mmol), Mg(HSO₄)₂ (1 mmol), NaNO₃ (1 mmol), and wet SiO₂ (50% w/w, 0.2 g) in dichloromethane (4 mL).

-

Stir the heterogeneous mixture magnetically at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (or when significant product formation is observed), filter the reaction mixture.

-

Wash the residue with dichloromethane (2 x 5 mL).

-

Add anhydrous Na₂SO₄ to the combined filtrate and washings and stir for 15 minutes.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the resulting crude product, a mixture of isomers, by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Known Chemical Reactions: Reduction to 3-Amino-4-hydroxybenzonitrile

A well-documented and significant reaction of this compound is its reduction to 3-Amino-4-hydroxybenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Ethanol

-

N,N-dimethylformamide (DMF)

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound (1.6 g, 9.6 mmol) in a mixture of ethanol (40 mL) and DMF (20 mL).[4]

-

To this solution, carefully add palladium hydroxide on carbon (30 mg).[4]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[4]

-

Monitor the reaction for completion using TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.[4]

-

Rinse the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data:

| Precursor | Reagents | Solvent | Reaction Conditions | Yield |

| This compound | Palladium hydroxide, Hydrogen | Ethanol, N,N-dimethylformamide | Room temperature, overnight | 60%[2] |

Reaction Pathway Diagram

Caption: Reduction of this compound.

Spectroscopic Data Analysis

| Spectroscopy | Predicted Data | Justification |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the δ 7.0-8.5 ppm range. The phenolic -OH proton would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. | Based on spectra of related nitro- and hydroxy-substituted benzonitriles. The exact splitting pattern would depend on the coupling constants between the aromatic protons. |

| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. The carbon of the nitrile group (-C≡N) would be expected around δ 115-120 ppm. The carbon attached to the nitro group would be downfield, and the carbon attached to the hydroxyl group would also be significantly shifted. | Based on data for 4-hydroxy-3-nitrobenzonitrile and other substituted benzonitriles.[5] |

| IR Spectroscopy | - -OH stretch: Broad band around 3200-3500 cm⁻¹.- -C≡N stretch: Sharp, medium-intensity band around 2220-2240 cm⁻¹.- -NO₂ stretches: Two strong bands, one symmetric around 1330-1370 cm⁻¹ and one asymmetric around 1500-1560 cm⁻¹.- C-H aromatic stretch: Above 3000 cm⁻¹. | These are characteristic absorption frequencies for the respective functional groups on an aromatic ring. The nitrile stretch in aromatic nitriles is typically in this region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 164. Fragments corresponding to the loss of -NO₂, -HCN, and other characteristic aromatic fragmentation patterns would be expected. | The molecular weight of the compound is 164.12. The exact fragmentation would provide structural information. |

References

An In-depth Technical Guide to the Electrophilic Nitration of 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3-hydroxybenzonitrile, also known as 3-cyanophenol. The introduction of a nitro group onto this aromatic scaffold is a critical transformation for the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details the underlying chemical principles, a plausible experimental protocol adapted from analogous reactions, and the expected regiochemical outcome based on substituent effects.

Introduction to the Electrophilic Nitration of 3-Hydroxybenzonitrile

The electrophilic aromatic substitution of a nitro group onto a benzene ring is a fundamental reaction in organic synthesis. For 3-hydroxybenzonitrile, this reaction is of particular interest as it combines the directing effects of a hydroxyl group and a cyano group. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. The interplay of these electronic effects governs the regioselectivity of the nitration reaction, leading to a mixture of isomeric products. Understanding and controlling this selectivity is crucial for the efficient synthesis of desired target molecules.

The primary nitrating agent for such transformations is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[2][3]

Regioselectivity and Potential Products

The substitution pattern on the 3-hydroxybenzonitrile ring dictates the possible positions for the incoming nitro group. The hydroxyl group at position 3 directs electrophilic attack to the ortho positions (2 and 4) and the para position (6). Conversely, the cyano group at position 1 directs to the meta positions (3 and 5). The directing effects are summarized below:

-

-OH group (ortho-, para-director): Favors substitution at C2, C4, and C6.

-

-CN group (meta-director): Favors substitution at C5 (relative to the -CN group, as C3 is already substituted).

Considering the combined influence, the potential mono-nitrated products are:

-

3-Hydroxy-2-nitrobenzonitrile

-

3-Hydroxy-4-nitrobenzonitrile

-

5-Hydroxy-2-nitrobenzonitrile (which is equivalent to 3-hydroxy-6-nitrobenzonitrile)

-

3-Hydroxy-5-nitrobenzonitrile

The activating nature of the hydroxyl group is generally stronger than the deactivating effect of the cyano group, suggesting that the positions activated by the hydroxyl group will be favored. Therefore, 3-hydroxy-2-nitrobenzonitrile, this compound, and 3-hydroxy-6-nitrobenzonitrile are the most probable isomers.

Experimental Protocol

Materials:

-

3-Hydroxybenzonitrile

-

Magnesium bis(hydrogen sulfate) [Mg(HSO₄)₂] or Sodium hydrogen sulfate monohydrate [NaHSO₄·H₂O]

-

Sodium Nitrate (NaNO₃)

-

Wet Silica Gel (50% w/w)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of 3-hydroxybenzonitrile (e.g., 2 mmol), magnesium bis(hydrogen sulfate) (e.g., 2 mmol), sodium nitrate (e.g., 2 mmol), and wet silica gel (50% w/w, e.g., 0.4 g) in dichloromethane (e.g., 4 mL).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture. Add anhydrous sodium sulfate to the filtrate and stir for 15 minutes.

-

Isolation: Filter the mixture to remove the sodium sulfate. Remove the dichloromethane from the filtrate by distillation under reduced pressure (e.g., on a rotary evaporator at 35-40 °C).

-

Purification: The resulting crude product, a mixture of nitro-isomers, can be purified by column chromatography on silica gel.

Quantitative Data (Expected)

Due to the absence of specific experimental data for the nitration of 3-hydroxybenzonitrile, the following table presents expected outcomes based on the analogous nitration of 4-cyanophenol.[4] The yields and isomer ratios are estimations and will require experimental validation.

| Starting Material | Nitrating System | Solvent | Time (h) | Overall Yield (%) | Major Isomer(s) (Expected Ratio) |

| 3-Hydroxybenzonitrile | Mg(HSO₄)₂ / NaNO₃ / Wet SiO₂ | CH₂Cl₂ | 3 | ~85-90 | 3-Hydroxy-2-nitrobenzonitrile & this compound (ratio undetermined) |

Note: The actual isomer ratio will depend on the subtle interplay of electronic and steric effects and requires experimental determination, for instance, by ¹H NMR spectroscopy of the crude product mixture.[5]

Visualization of Reaction Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the nitration process and the expected reaction pathways.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Caption: Experimental Workflow for Nitration.

Conclusion

The electrophilic nitration of 3-hydroxybenzonitrile presents an interesting case of competing directing effects. While the powerful activating and ortho-, para-directing hydroxyl group is expected to dominate the regiochemical outcome, the presence of the deactivating meta-directing cyano group complicates predictions. The provided experimental protocol, adapted from a closely related reaction, offers a solid foundation for the synthesis of mono-nitrated 3-hydroxybenzonitrile isomers. Further experimental work is necessary to determine the precise yields and isomer distribution, which is critical for the targeted synthesis of specific derivatives for applications in drug discovery and development. Researchers should be mindful of the potential for the formation of multiple isomers and the need for robust analytical and purification techniques.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity in the synthesis of 3-Hydroxy-4-nitrobenzonitrile. It explores the challenges of direct nitration and details a more viable multi-step synthetic pathway. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic endeavors.

Introduction: The Challenge of Regioselectivity in the Nitration of 3-Hydroxybenzonitrile

The synthesis of specific isomers of nitrated aromatic compounds is a common challenge in organic chemistry, governed by the directing effects of the substituents on the aromatic ring. In the case of 3-hydroxybenzonitrile, the two functional groups, a hydroxyl (-OH) group and a cyano (-CN) group, exert conflicting influences on incoming electrophiles during reactions such as nitration.

The hydroxyl group is a strongly activating, ortho-, para- directing group. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to electrophilic attack.

Conversely, the cyano group is a strongly deactivating, meta- directing group. The electronegativity of the nitrogen atom and the triple bond withdraw electron density from the aromatic ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic substitution.

Therefore, the direct nitration of 3-hydroxybenzonitrile is expected to yield a mixture of isomers, primarily with the nitro group at positions 2, 4, and 6 (ortho and para to the hydroxyl group). Achieving high regioselectivity for the desired this compound isomer through direct nitration is consequently a significant synthetic hurdle.

Direct Nitration of 3-Hydroxybenzonitrile: A Difficult Pathway

Experimental evidence suggests that the direct nitration of phenols bearing strongly deactivating groups, such as a cyano group, is often unsuccessful or proceeds with low yield and poor selectivity. For instance, studies using cerium (IV) ammonium nitrate (CAN) as a nitrating agent for phenols have shown that substrates with strongly deactivating groups fail to undergo nitration. This is attributed to the significant electron-withdrawing nature of the cyano group, which makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic nitrating agent.

The expected products from the direct nitration of 3-hydroxybenzonitrile would be a mixture of 3-hydroxy-2-nitrobenzonitrile, this compound, and 3-hydroxy-6-nitrobenzonitrile. Separating these isomers can be challenging due to their similar physical properties.

An Alternative, Regioselective Synthesis via a Multi-Step Pathway

To circumvent the challenges of direct nitration, a multi-step synthetic route starting from a different precursor offers a more controlled and regioselective approach to obtaining this compound. A plausible pathway involves the synthesis of the key intermediate, 3-hydroxy-4-aminobenzonitrile, followed by a Sandmeyer-type reaction to introduce the nitro group at the desired position.

Synthesis of the Key Intermediate: 3-Hydroxy-4-aminobenzonitrile

A patented method describes the synthesis of 3-hydroxy-4-aminobenzonitrile starting from 2-benzoxazolinone. This multi-step process provides a reliable route to the key amino-substituted intermediate.

Experimental Protocol: Synthesis of 3-Hydroxy-4-aminobenzonitrile

This protocol is adapted from patent literature and involves several steps:

Step 1: Bromination of 2-Benzoxazolinone

-

To a solution of glacial acetic acid (1500 ml), add sodium acetate (222 g, 2.70 mole) and 2-benzoxazolinone (300 g, 2.22 mole).

-

Cool the suspension to 15 °C.

-

Add bromine (118 ml, 2.29 mole) dropwise over 1 hour.

-

Stir the mixture for 12 hours at ambient temperature.

-

Filter the solids, wash with H₂O (3 x 500 ml), and dry under vacuum to yield 6-bromo-2(3H)-benzoxazolone.

Step 2: Cyanation of 6-Bromo-2(3H)-benzoxazolone

-

To a solution of DMF (110 ml), add 6-bromo-2(3H)-benzoxazolone (50 g, 0.234 mole) and CuCN (89.6 g, 0.398 mole).

-

Heat the mixture to 150 °C for 6 hours under a nitrogen atmosphere.

-

Cool the reaction to 100 °C and add H₂O (200 ml) and NaCN (36 g, 0.734 mole).

-

Stir the suspension for 2 hours at ambient temperature and partition with EtOAc at 70 °C.

-

Wash the organic phase with H₂O (2 x 150 ml) and concentrate in vacuo to yield 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile.

Step 3: Hydrolysis to 3-Hydroxy-4-aminobenzonitrile

-

The crude 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile is then hydrolyzed under basic conditions to yield the final product, 3-hydroxy-4-aminobenzonitrile. (Specific hydrolysis conditions are not detailed in the provided excerpt but would typically involve heating with a strong base like NaOH or KOH).

Diazotization and Nitration via a Sandmeyer-type Reaction

With the key intermediate, 3-hydroxy-4-aminobenzonitrile, in hand, the amino group can be converted to a diazonium salt, which is then displaced by a nitro group. While the classic Sandmeyer reaction is used for introducing halogens or a cyano group, modifications allow for the introduction of a nitro group, often using sodium nitrite in the presence of a copper catalyst.

Experimental Protocol: Synthesis of this compound

-

Diazotization of 3-Hydroxy-4-aminobenzonitrile:

-

Dissolve 3-hydroxy-4-aminobenzonitrile in a cooled, aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Conversion to this compound:

-

In a separate flask, prepare a solution of sodium nitrite in water.

-

Neutralize this solution carefully and add a copper(II) sulfate solution. This forms a suspension of copper(II) nitrite.

-

Slowly add the cold diazonium salt solution to the copper(II) nitrite suspension with vigorous stirring.

-

Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

The product, this compound, can then be isolated by extraction and purified by recrystallization or chromatography.

-

Data Presentation

Table 1: Physical Properties of 3-Hydroxybenzonitrile and its Nitrated Isomers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 81-84 | |

| This compound | C₇H₄N₂O₃ | 164.12 | 174-178 | |

| 3-Hydroxy-2-nitrobenzonitrile | C₇H₄N₂O₃ | 164.12 | Not readily available | |

| 2-Hydroxy-5-nitrobenzonitrile (isomer of 3-hydroxy-6-nitrobenzonitrile) | C₇H₄N₂O₃ | 164.12 | 190-194 |

Visualizations

Directing Effects in the Nitration of 3-Hydroxybenzonitrile

Caption: Directing effects of functional groups on 3-hydroxybenzonitrile.

Proposed Multi-Step Synthesis Workflow

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion

The regioselective synthesis of this compound presents a classic challenge in electrophilic aromatic substitution due to the competing directing effects of the hydroxyl and cyano groups. Direct nitration of 3-hydroxybenzonitrile is likely to be low-yielding and produce a difficult-to-separate mixture of isomers. A more strategic and regioselective approach involves a multi-step synthesis. This pathway, proceeding through the key intermediate 3-hydroxy-4-aminobenzonitrile, allows for the controlled introduction of the nitro group at the desired position via a Sandmeyer-type reaction. This guide provides the theoretical background and practical protocols to aid researchers in the successful synthesis of this valuable compound.

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Hydroxy-4-nitrobenzonitrile. The content herein is intended to serve as a comprehensive resource for the characterization of this and structurally related molecules, offering insights into spectral interpretation, experimental procedures, and the influence of substituents on the chemical shifts and coupling patterns of aromatic protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, coupled with the electron-donating effect of the hydroxyl (-OH) group, results in a distinct downfield shift for the aromatic protons. The predicted data is summarized in Table 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 8.1 - 8.3 | Doublet (d) | Jmeta ≈ 2-3 Hz |

| H-5 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |

| H-6 | ~ 8.4 - 8.6 | Doublet (d) | Jortho ≈ 8-9 Hz |

| -OH | Variable, broad | Singlet (s) | N/A |

Spectral Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which is expected to cause the most significant deshielding, resulting in a signal at the lowest field (highest chemical shift). It will appear as a doublet due to coupling with H-5 (Jortho).

-

H-2: This proton is ortho to the cyano group and meta to the nitro group. The combined electron-withdrawing effects will also shift this proton downfield. It will appear as a doublet due to the smaller meta coupling with H-5 (Jmeta).

-

H-5: This proton is ortho to the hydroxyl group and ortho to H-6, as well as meta to H-2. The hydroxyl group is electron-donating, which would typically shield the ortho proton. However, the powerful deshielding effects of the adjacent nitro and cyano groups are expected to dominate. This proton will be split into a doublet of doublets by H-6 (Jortho) and H-2 (Jmeta).

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR Analysis

The following is a standard procedure for acquiring a high-resolution ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: Typically a 30° or 90° pulse.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.

-

Number of Scans: 8 to 64 scans are typically sufficient for a compound of this concentration.

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.

Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the molecular structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with proton designations and coupling relationships.

This technical guide provides a foundational understanding of the ¹H NMR analysis of this compound. The predicted spectral data, detailed experimental protocol, and visual representation of the molecular structure are designed to aid researchers in the accurate identification and characterization of this and similar aromatic compounds.

Mass Spectrometry of 3-Hydroxy-4-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in various synthetic pathways. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas and liquid chromatography-mass spectrometry, and quantitative analysis considerations.

Molecular and Spectrometric Data

Table 1: Predicted m/z Values for Major Ions of this compound

| Ionization Mode | Predicted Parent Ion (m/z) | Predicted Key Fragment Ions (m/z) | Notes |

| EI | 164 ([M]•+) | 134, 118, 106, 90, 79 | Fragmentation is initiated by a high-energy electron beam. |

| ESI (-) | 163 ([M-H]⁻) | 117 | Soft ionization technique, often resulting in less fragmentation. |

Table 2: Observed GC-MS Data for the Isomer 4-Hydroxy-3-nitrobenzonitrile

| Compound | Molecular Ion (m/z) | Most Abundant Fragment Ion (m/z) |

| 4-Hydroxy-3-nitrobenzonitrile | 164 | 106 |

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the nitro, hydroxyl, and nitrile functional groups on the aromatic ring. The following sections detail the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule will form a molecular radical cation ([M]•+) at m/z 164. Subsequent fragmentation is likely to proceed through several pathways, including the loss of the nitro group and rearrangements involving the hydroxyl group.

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation

In negative ion mode ESI, this compound is expected to readily deprotonate at the phenolic hydroxyl group to form the [M-H]⁻ ion at m/z 163. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of the nitro group.

Caption: Predicted ESI fragmentation pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar nitroaromatic compounds and may require optimization for specific instrumentation and applications.

GC-MS Analysis Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.

3.1.1. Sample Preparation (with Derivatization)

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: Allow the sample to cool to room temperature before injection into the GC-MS.

3.1.2. Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: m/z 40-400.

-

LC-MS/MS Analysis Protocol

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices, particularly for samples that are not amenable to GC-MS.

3.2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution (1 mg/mL) in methanol. Create working standards by serial dilution in the initial mobile phase.

-

Sample Extraction (from a biological matrix):

-

To 100 µL of the sample, add an internal standard (if available, e.g., a stable isotope-labeled analog).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3.2.2. Instrumentation and Conditions

-

Liquid Chromatograph:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions:

-

Quantifier: 163 > 117

-

Qualifier: 163 > [a secondary, less intense fragment]

-

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound.

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathways, along with the detailed experimental protocols for GC-MS and LC-MS/MS, offer a robust starting point for researchers and scientists in the fields of analytical chemistry and drug development. Method optimization and validation will be essential for specific applications to ensure accurate and reliable results.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 3-Hydroxy-4-nitrobenzonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive analysis based on theoretical predictions and data from structurally analogous molecules. The information herein is intended to support researchers in spectral identification, structural elucidation, and quality control applications.

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their corresponding assignments for this compound. These assignments are derived from established group frequency correlations and computational studies on similar aromatic nitro and cyano compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3500 - 3300 (broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| C≡N Stretch | 2240 - 2220 | Nitrile |

| Asymmetric NO₂ Stretch | 1550 - 1530 | Nitro Group |

| Aromatic C=C Stretch | 1620 - 1580 | Aromatic Ring |

| Aromatic C=C Stretch | 1590 - 1450 | Aromatic Ring |

| Symmetric NO₂ Stretch | 1360 - 1340 | Nitro Group |

| In-plane O-H Bend | 1410 - 1310 | Phenolic Hydroxyl |

| C-O Stretch | 1260 - 1180 | Phenolic Ether |

| C-N Stretch | 870 - 810 | Nitro Group |

| Out-of-plane C-H Bend | 900 - 675 | Aromatic Ring |

Note: The exact positions of the absorption bands can be influenced by the sample state (solid, liquid, or gas), solvent, and intermolecular interactions such as hydrogen bonding.

General Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a general procedure for obtaining the infrared spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a widely used technique for solid and liquid samples as it requires minimal to no sample preparation.

2.1. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

This compound (solid powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

2.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly installed and have been powered on for a sufficient amount of time to stabilize.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

-

Record a background spectrum. This will account for the absorbance of the crystal, the atmosphere (CO₂ and H₂O), and the instrument itself. The spectrometer's software will automatically subtract this from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal surface with a solvent and a lint-free wipe.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining an FTIR spectrum of a solid sample using the ATR technique.

Caption: General workflow for ATR-FTIR spectroscopy of a solid sample.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound, along with a practical experimental approach for its analysis. Researchers can use this information as a starting point for their investigations, keeping in mind that experimental verification is recommended for definitive spectral assignments.

A Theoretical Investigation of 3-Hydroxy-4-nitrobenzonitrile: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties for Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3-Hydroxy-4-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this guide draws upon established computational methodologies and comparative data from closely related analogues, such as 4-chloro-3-nitrobenzonitrile and 3-hydroxy-4-nitrobenzaldehyde, to present a robust theoretical profile. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecule's fundamental properties.

Molecular Structure and Geometry

The foundational step in the theoretical analysis of a molecule is the optimization of its geometric structure. This is typically achieved through quantum chemical calculations, most commonly using Density Functional Theory (DFT). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Computational Protocol for Geometry Optimization

A standard and effective method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1] The optimization process seeks the lowest energy conformation of the molecule in the gas phase.

Experimental Protocol:

-

Input File Preparation: The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian). The chosen method is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-